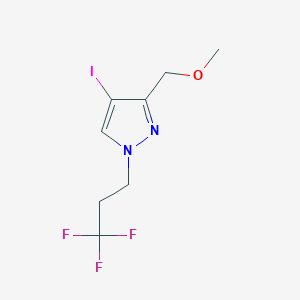

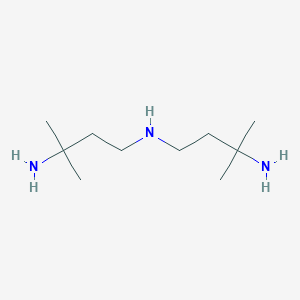

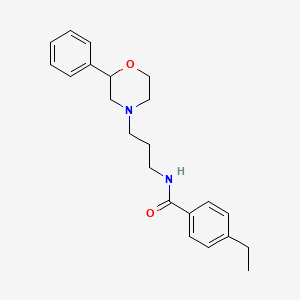

2-(2-aminophenyl)-N-cyclopropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Aminophenyl)-N-cyclopropylacetamide (2-ACP) is an important synthetic compound used in the pharmaceutical, chemical, and biotechnology industries. It has a wide range of applications, including the synthesis of drugs, the development of new drugs, and the investigation of biochemical and physiological effects. The compound is also used in research to study the mechanism of action and the biochemical and physiological effects of various drugs.

Applications De Recherche Scientifique

Conformational Restriction in Biologically Active Compounds

The cyclopropane ring, a core component of 2-(2-aminophenyl)-N-cyclopropylacetamide, serves as a conformational restrictor in various biologically active compounds to enhance their activity and elucidate bioactive conformations. For instance, the design of conformationally restricted analogues of histamine, such as 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, leverages the cyclopropane ring to investigate the bioactive conformations of histamine H3 receptor agonists. This approach facilitates the synthesis of compounds with improved specificity and activity by restricting the conformational flexibility of the cyclopropane moiety, leading to the development of potent histamine analogues with significant therapeutic potential (Kazuta et al., 2002).

Novel Metabolic Pathways and Drug Conjugation

2-(2-Aminophenyl)-N-cyclopropylacetamide's structural analogues demonstrate novel metabolic pathways and drug conjugation mechanisms. The conversion of acetaminophen to N-Acylphenolamine AM404 through fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system exemplifies this. Such conjugation is crucial for the bioactivation of certain drugs, leading to potentiation of their pharmacological effects. This mechanism sheds light on the intricate processes involved in drug metabolism and the potential therapeutic applications of compounds related to 2-(2-aminophenyl)-N-cyclopropylacetamide (Högestätt et al., 2005).

Synthesis of Neurotransmitter Analogues

The cyclopropane ring is utilized in synthesizing substituted 2-phenylcyclopropylamines and neurotransmitter analogues like histamine and tryptamine. These compounds, known for their monoamine oxidase inhibition and hallucinogenic mimicry, are synthesized from readily available materials through efficient pathways. This highlights the potential of 2-(2-aminophenyl)-N-cyclopropylacetamide derivatives in developing new therapeutic agents targeting neurological disorders and mental health conditions (Faler & Joullié, 2007).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-aminobenzyl alcohol, have been found to interact with proteins like complement factor d . This protein plays a crucial role in the immune response and inflammation.

Mode of Action

This interaction could potentially alter the normal functioning of the target, leading to therapeutic effects .

Biochemical Pathways

For instance, 2-aminobenzyl alcohol has been linked to the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and 5,6-dimethylbenzimidazole (DMB) . The downstream effects of these pathways could potentially influence various biological processes, including cellular metabolism and immune response.

Pharmacokinetics

A study on a structurally similar compound, 2-aminophenyl-2-(2,4,5-triphenylimidazole), showed that it had good absorption and distribution properties . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

Based on the known effects of similar compounds, it can be hypothesized that it may lead to changes in cellular processes, potentially influencing cell growth, metabolism, or immune response .

Propriétés

IUPAC Name |

2-(2-aminophenyl)-N-cyclopropylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-10-4-2-1-3-8(10)7-11(14)13-9-5-6-9/h1-4,9H,5-7,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGKAKIDLUPAFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-aminophenyl)-N-cyclopropylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2924671.png)

![thiophen-2-yl(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2924673.png)

![3-Methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2924674.png)

![2-Chloro-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]acetamide](/img/structure/B2924688.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B2924690.png)